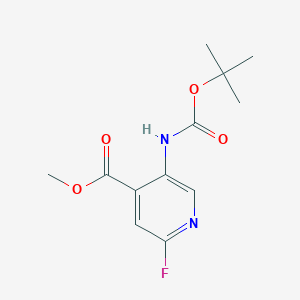

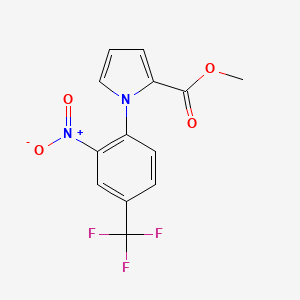

Methyl 5-(boc-amino)-2-fluoropyridine-4-carboxylate

Descripción general

Descripción

“Methyl 5-(boc-amino)-2-fluoropyridine-4-carboxylate” is a compound that involves the Boc (tert-butyl carbamate) protective group . The Boc group plays a pivotal role in the synthesis of multifunctional targets and is often used in the context of amino functions . Primary amines are unique because they can accommodate two such groups .

Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . An efficient and sustainable method for N-Boc deprotection has been reported, which uses a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES) as a reaction medium plus catalyst .Molecular Structure Analysis

The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Chemical Reactions Analysis

The reactions of Boc2O with amines and alcohols have been investigated with respect to products and mechanisms under widely varying conditions . Different products were obtained depending on the ratio of reagents, polarity of the solvent, and type of amine used .Physical And Chemical Properties Analysis

The Boc group is stable towards most nucleophiles and bases . It can be cleaved by mild acidolysis, whereas benzyl carbamates require significantly stronger acidic conditions for their deprotection .Aplicaciones Científicas De Investigación

Application 1: BOC Protection of Amines

- Summary of the Application : The compound is used in the BOC protection of amines, a process that is crucial in the synthesis of biologically active molecules . This process is particularly important in the field of peptide synthesis .

- Methods of Application : The BOC protection is achieved by using BOC anhydride over various catalytic and solvent systems . The process does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .

- Results or Outcomes : The result is the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols . The products were confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .

Application 2: Dual Protection of Amino Functions

- Summary of the Application : This compound is used in the dual protection of amino functions involving BOC . This process is particularly important in the synthesis of products containing one or two BOC-groups resulting from dual protection of amines and amides .

- Methods of Application : The dual protection is achieved by using BOC anhydride over various catalytic and solvent systems . The process does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .

- Results or Outcomes : The result is the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols . The products were confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .

Application 3: Chemoselective BOC Protection of Amines

- Summary of the Application : The compound is used in the chemoselective BOC protection of amines . This process is crucial in the synthesis of biologically active molecules .

- Methods of Application : The chemoselective BOC protection is achieved in catalyst and solvent-free media under mild reaction conditions . This protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .

- Results or Outcomes : The result is the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols . The products were confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .

Application 4: Suzuki–Miyaura Coupling

- Summary of the Application : Organoboron compounds are highly valuable building blocks in organic synthesis . The most important application to be named is the Suzuki–Miyaura-coupling . The boron moiety can be converted into a broad range of functional groups .

- Methods of Application : The Suzuki–Miyaura coupling is a type of palladium-catalyzed cross coupling reaction . It involves the reaction of an organoboron compound with an organic halide or triflate in the presence of a base .

- Results or Outcomes : The result is the formation of a new carbon-carbon bond . This reaction is widely used in organic synthesis for the construction of carbon skeletons .

Application 5: Protection of Amino Groups

- Summary of the Application : The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .

- Methods of Application : The Boc group is stable towards most nucleophiles and bases . One of the more significant routes to protection involves the use of BOC anhydride .

- Results or Outcomes : The result is the formation of Boc-protected amines and amino acids . These compounds are frequently found in pharmaceutical and biologically active molecules in organic synthesis .

Safety And Hazards

Direcciones Futuras

The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst allows a simple and efficient, chemoselective mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate . This catalyst can be readily recycled . No competitive side reactions such as the formation of isocyanates, ureas, and oxazolidinones from α-amino alcohols were observed . This suggests potential future directions for the development of more efficient and sustainable methods for Boc protection and deprotection.

Propiedades

IUPAC Name |

methyl 2-fluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O4/c1-12(2,3)19-11(17)15-8-6-14-9(13)5-7(8)10(16)18-4/h5-6H,1-4H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXYMQZDMTVQOMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=C(C=C1C(=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40725321 | |

| Record name | Methyl 5-[(tert-butoxycarbonyl)amino]-2-fluoropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40725321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-(boc-amino)-2-fluoropyridine-4-carboxylate | |

CAS RN |

305371-15-7 | |

| Record name | Methyl 5-[(tert-butoxycarbonyl)amino]-2-fluoropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40725321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(Difluoromethoxy)-3-methoxyphenyl]propionic acid](/img/structure/B1456815.png)

![{2-[(3,4-Dimethoxyphenyl)dimethylsilyl]phenyl}methanol](/img/structure/B1456818.png)

![3-(5-Chloro-[1,2,4]thiadiazol-3-YL)-benzonitrile](/img/structure/B1456823.png)